REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[C:10]([CH3:17])[CH:9]=2)=[CH:5][CH:4]=1.[H][H]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([CH3:17])[CH:9]=2)=[CH:5][CH:4]=1
|
Name
|
4-(4-methoxy-phenoxy)-2-methylnitrobenzene
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC2=CC(=C(C=C2)[N+](=O)[O-])C)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CONCENTRATION
|
Details
|
through a pad of celite and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(OC2=CC(=C(C=C2)N)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |